1-(3,4-dichlorobenzyl)-N'-(2-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
Description
BenchChem offers high-quality 1-(3,4-dichlorobenzyl)-N'-(2-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dichlorobenzyl)-N'-(2-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-N'-(2-methylbenzoyl)-2-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O3/c1-13-5-2-3-6-15(13)19(27)24-25-20(28)16-7-4-10-26(21(16)29)12-14-8-9-17(22)18(23)11-14/h2-11H,12H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDVKCDLRPYROS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(3,4-Dichlorobenzyl)-N'-(2-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in antibacterial and antifungal applications. This article will explore the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Compound Overview
- IUPAC Name : 1-(3,4-dichlorobenzyl)-N'-(2-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- CAS Number : 1105243-53-5
- Molecular Formula : C21H17Cl2N3O3
- Molecular Weight : 430.3 g/mol
Synthesis Methods
The synthesis of this compound typically involves the condensation reaction between 3,4-dichlorobenzyl hydrazine and 2-methylbenzoyl isocyanate. The resulting product undergoes cyclization to form the dihydropyridine ring structure. Various synthetic routes have been explored to optimize yield and purity.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. It has been shown to disrupt bacterial cell membranes and inhibit essential enzymes critical for microbial survival.
Table 1: Antibacterial Activity Data
| Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
The mechanism by which this compound exerts its antibacterial effects involves:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It inhibits key enzymes involved in bacterial metabolism, thereby stalling growth and replication.
Study on Antimicrobial Efficacy
A study conducted by researchers assessed the antimicrobial efficacy of various derivatives of dihydropyridine compounds, including 1-(3,4-dichlorobenzyl)-N'-(2-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide. The results demonstrated that this compound had a higher potency against Gram-positive bacteria compared to Gram-negative bacteria.
Clinical Implications
The potential for this compound as a therapeutic agent in treating bacterial infections is noteworthy. Its unique structure provides a promising scaffold for further drug development aimed at overcoming antibiotic resistance.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of β-ketoester precursors under acidic conditions to form the dihydropyridine core. Subsequent steps include coupling the 3,4-dichlorobenzyl group via alkylation and introducing the 2-methylbenzoyl hydrazide moiety through a condensation reaction. Key optimizations include:
- Temperature Control : Maintaining 60–80°C during cyclization to prevent side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for substitutions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which spectroscopic and chromatographic methods are effective for characterizing purity and structure?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm substitution patterns (e.g., dihydropyridine protons at δ 6.2–7.8 ppm, benzoyl carbonyl at ~168 ppm) .
- FT-IR : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and hydrazide N-H bonds (~3200 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What are the standard protocols for evaluating in vitro antimicrobial activity?
- Methodological Answer :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) and solvent controls .
- Time-Kill Studies : Monitor bactericidal effects over 24 hours at 2× and 4× MIC .
Advanced Research Questions
Q. How can molecular docking studies elucidate interactions with target enzymes like Glucosamine-6-Phosphate Synthase (GlmS)?
- Methodological Answer :
- Protein Preparation : Retrieve GlmS structure (PDB ID: 1XFF), remove water, add hydrogens, and assign charges (e.g., AMBER force field) .
- Ligand Preparation : Optimize the compound’s geometry (DFT/B3LYP) and generate 3D conformers .
- Docking : Use AutoDock Vina with a grid box centered on the active site. Analyze binding poses for hydrogen bonds (e.g., with Arg73, Asp98) and hydrophobic interactions .
Q. What strategies resolve contradictions in cytotoxicity data across cancer cell lines?
- Methodological Answer :
- Assay Standardization : Use identical protocols (e.g., MTT assay, 48-hour exposure) for all cell lines (e.g., MCF-7, HeLa) .
- Control for Efflux Pumps : Co-administer inhibitors (e.g., verapamil) to assess P-gp-mediated resistance .
- Metabolic Profiling : Compare intracellular metabolite levels (LC-MS) to identify cell-specific detoxification pathways .
Q. How do structural modifications to the dichlorobenzyl and methylbenzoyl groups impact bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with:
- Halogen Substitution : Replace Cl with F or Br to assess electronic effects on target binding .
- Benzoyl Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance hydrazide reactivity .
- Activity Correlation : Use IC50 values and docking scores to rank substituent contributions .
Q. What computational methods predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to calculate LogP (target <5), CYP450 inhibition, and Ames toxicity .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4 oxidation) with Schrödinger’s Metabolism Module .
Q. How can crystallography resolve ambiguities in hydrazide conformation?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
